molecular formula C15H21N3O2 B2756464 2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide CAS No. 2034223-72-6

2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide

Cat. No.: B2756464
CAS No.: 2034223-72-6
M. Wt: 275.352
InChI Key: YGRGSBSBVZTQSY-JOCQHMNTSA-N
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Description

2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes a cyclopropyl group, a pyrazinyl ether, and a cyclohexyl moiety, which could contribute to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide typically involves multiple steps, starting from commercially available precursors. A possible synthetic route could include:

    Formation of the cyclopropyl group: This might involve the reaction of a suitable alkene with a carbene precursor.

    Synthesis of the pyrazinyl ether: This could be achieved by reacting pyrazine with an appropriate alcohol under dehydrating conditions.

    Cyclohexyl moiety introduction: This step might involve the formation of a cyclohexyl intermediate through hydrogenation or other suitable methods.

    Final coupling reaction: The final step could involve coupling the cyclopropyl, pyrazinyl ether, and cyclohexyl intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide may undergo various types of chemical reactions, including:

    Oxidation: The compound could be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide could have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide would depend on its specific interactions with biological targets. This might involve binding to enzymes, receptors, or other macromolecules, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopropyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide: Similar structure with a pyridine ring instead of pyrazine.

    2-cyclopropyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide: Similar structure with a pyrimidine ring.

Uniqueness

The uniqueness of 2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide lies in its specific combination of functional groups, which could confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-cyclopropyl-N-(4-pyrazin-2-yloxycyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c19-14(9-11-1-2-11)18-12-3-5-13(6-4-12)20-15-10-16-7-8-17-15/h7-8,10-13H,1-6,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRGSBSBVZTQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NC2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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